methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
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Description
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a chemical compound with the CAS Number: 2613383-39-2 . It has a molecular weight of 188.17 . The IUPAC name for this compound is methyl 7,7-difluorotricyclo[2.2.1.0(2,6)]heptane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F2O2/c1-13-7(12)8-5-2-4(3-6(5)8)9(8,10)11/h4-6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves the following steps: 1) synthesis of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid, 2) esterification of the carboxylic acid with methanol to form methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Bromine", "Sodium hydroxide", "Methanol", "Thionyl chloride", "Triethylamine", "Potassium carbonate", "Dimethylformamide", "7,7-difluorobicyclo[2.2.1]hept-2-ene" ], "Reaction": [ "Step 1: Synthesis of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid", "a) Cyclopentadiene is reacted with maleic anhydride in the presence of bromine to form 7-bromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.", "b) The bromine is replaced with a hydroxyl group by reacting with sodium hydroxide to form 7-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.", "c) The carboxylic acid is converted to the acid chloride using thionyl chloride and triethylamine.", "d) The acid chloride is reacted with 7,7-difluorobicyclo[2.2.1]hept-2-ene in the presence of potassium carbonate and dimethylformamide to form 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid.", "Step 2: Esterification of the carboxylic acid with methanol", "a) The carboxylic acid is reacted with methanol in the presence of sulfuric acid to form methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate." ] } | |
CAS No. |
2613383-39-2 |
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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